Pyranchromene

Pyranochromenes are a class of organic compounds characterized by a chromene moiety fused to a pyran ring system, forming a six-membered lactone with a four-carbon bridge. This unique structural feature endows them with diverse properties and potential applications in various fields.

These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties due to their conjugated double bonds and chromophore groups. Pyranochromenes have attracted significant interest for their use as pharmaceutical agents, pigments, and sensors. Their ability to undergo photochemical reactions makes them particularly useful in photoresponsive materials.

Structurally, pyranochromenes can be synthesized through various methods such as condensation of benzaldehydes with malonodiesters or via intramolecular cyclization. The functional groups present in these compounds allow for diverse derivatizations, enabling the design and synthesis of molecules with specific properties tailored to different applications.

Overall, pyranochromenes represent a promising class of organic compounds with wide-ranging potential in both fundamental research and industrial applications.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

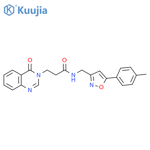

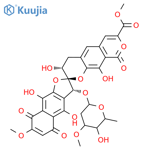

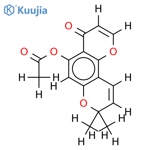

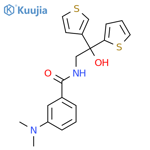

Seselirin | 31456-79-8 | C19H20O6S |

|

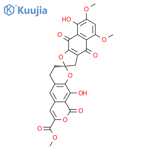

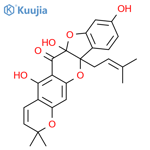

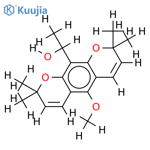

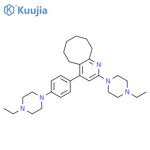

β-Rubromycin | 27267-70-5 | C27H20O12 |

|

γ-Rubromycin | 27267-71-6 | C26H18O12 |

|

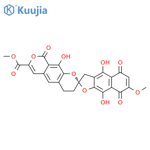

Heliquinomycin | 178182-49-5 | C33H30O17 |

|

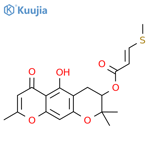

(6aS,11bR)-5,6a,9-trihydroxy-2,2-dimethyl-11b-(3-methylbut-2-en-1-yl)-6a,11b-dihydro-2H,6H-[1]benzofuro[3,2-b]pyrano[3,2-g]chromen-6-one | 76464-71-6 | C25H24O7 |

|

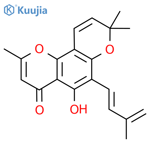

5-Hydroxy-2,8,8-trimethyl-6-[(1E)-3-methylbuta-1,3-dienyl]pyrano[2,3-h]chromen-4-one | 60802-28-0 | C20H20O4 |

|

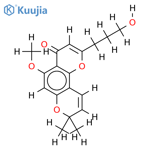

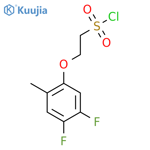

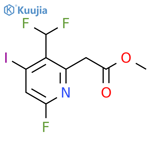

N/A | 1403335-94-3 | C18H20O5 |

|

Ac-Exiguachromone B | 99365-31-8 | C16H14O5 |

|

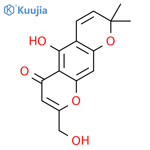

5-hydroxy-2-hydroxymethyl-8,8-dimethyl-8H-pyrano[3,2-g]chromen-4-one | 35930-29-1 | C15H14O5 |

|

(S)-Franklinol | 57706-65-7 | C19H24O4 |

Verwandte Literatur

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

Empfohlene Lieferanten

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

DBCO-SS-COOH Cas No: 2576471-49-1

DBCO-SS-COOH Cas No: 2576471-49-1 -

-